molecular formula C15H16F5NO4 B1365503 (R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 269398-93-8

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

Cat. No. B1365503
M. Wt: 369.28 g/mol
InChI Key: BXJBNSOJUYXDRT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, often abbreviated as (R)-3-TBA-4-PFBA, is an organic compound that has been studied for its unique properties and potential applications in various scientific research fields. The compound has a unique structure with a tertiary amine group, a tert-butoxycarbonyl group, and a perfluorophenyl group. This structure makes it a useful reagent for the synthesis of various compounds and has been used in a variety of research applications.

Scientific Research Applications

Asymmetric Hydrogenation and Amino Acid Pharmacophore

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid has been synthesized through asymmetric hydrogenation, which is useful in creating a beta-amino acid pharmacophore. This process involves using chiral ferrocenyl ligands and achieving high enantiomeric excess, indicating its potential in stereo-specific synthesis (Kubryk & Hansen, 2006).

Synthesis of Peptide Analogs and NMR Applications

This compound has been instrumental in the synthesis of perfluoro-tert-butyl hydroxyproline, which has two distinct conformational preferences and is sensitively detected by 19F NMR. This suggests its utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Unsaturated β-Amino Acid Derivatives

The compound has been used in the synthesis of unsaturated β-amino acid derivatives, showcasing its role in creating complex organic molecules with specific stereochemistry (Davies, Fenwick, & Ichihara, 1997).

Organic Syntheses and Protecting Groups

It has also been applied in various organic syntheses, particularly as a protecting group in complex organic molecules. This function is critical in multi-step syntheses where selectivity and protection of certain functional groups are essential (Linder, Steurer, & Podlech, 2003).

N-tert-Butoxycarbonylation and Catalysis

The compound is significant in the N-tert-butoxycarbonylation of amines, a process catalyzed by commercially available heteropoly acids. This showcases its role in the efficient and environmentally benign synthesis of N-Boc derivatives, which are crucial in peptide synthesis (Heydari et al., 2007).

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBNSOJUYXDRT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126610
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

CAS RN

269398-93-8
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269398-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.